molecular formula C14H20ClN3O3S B4591989 N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide

Cat. No.: B4591989
M. Wt: 345.8 g/mol
InChI Key: ZPJGIJAYPAHUIX-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a methanesulfonyl-substituted piperazine ring, and an acetamide group. Compounds of this nature are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-methanesulfonylpiperazine.

    Acylation Reaction: The 5-chloro-2-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(5-chloro-2-methylphenyl)chloroacetamide is then reacted with 4-methanesulfonylpiperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions may target the acetamide group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of “N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide” depends on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

“N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide” is unique due to the presence of both the chloro-substituted phenyl ring and the methanesulfonyl-substituted piperazine ring. This combination of functional groups may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3S/c1-11-3-4-12(15)9-13(11)16-14(19)10-17-5-7-18(8-6-17)22(2,20)21/h3-4,9H,5-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGIJAYPAHUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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